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mono(1-Ethylbutyl) Phthalate-d4

Cat. No.: B1153505
M. Wt: 254.31
Attention: For research use only. Not for human or veterinary use.
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Description

mono(1-Ethylbutyl) Phthalate-d4 is a deuterium-labeled analytical standard essential for precise quantitative analysis in research settings. It is primarily used as an internal standard in High-Performance Liquid Chromatography (HPLC) and other mass spectrometry-based methods for the reliable detection and measurement of its non-labeled counterpart or related metabolites in complex biological and environmental samples . This compound is valuable in the research and development of drugs, particularly in studies investigating the effects and mechanisms of phthalates. Phthalates are widely used plasticizers known to act as endocrine-disrupting chemicals . Exposure to phthalates has been associated with reproductive health disorders, affecting the hypothalamic-pituitary-gonadal axis, altering hormone levels, and interfering with nuclear receptors and intracellular signaling pathways . The deuterated form allows researchers to track exposure and metabolism with high accuracy, contributing to a better understanding of their toxicological profiles. This chemical is offered with a commitment to quality. Please refer to the available Material Safety Data Sheet (MSDS) for complete safety and handling information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C₁₄H₁₄D₄O₄

Molecular Weight

254.31

Synonyms

Phthalic Acid 1-(1-Ethylbutyl) Ester-d4;  1,2-Benzenedicarboxylic Acid 1-(1-Ethylbutyl) Ester-d4;  1,2-Benzenedicarboxylic Acid Mono(1-ethylbutyl) Ester-d4; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Mono 1 Ethylbutyl Phthalate D4

Methodological Approaches to Deuterated Phthalate (B1215562) Monoester Synthesis

The synthesis of deuterated phthalate monoesters, including mono(1-Ethylbutyl) Phthalate-d4, typically involves a multi-step process that begins with a deuterated precursor. A common strategy is to use a deuterated form of phthalic acid or phthalic anhydride (B1165640) as the starting material. For this compound, the deuterium (B1214612) atoms are incorporated into the benzene (B151609) ring of the phthalate moiety, resulting in phthalic acid-d4 or phthalic anhydride-d4. medchemexpress.comisotope.com

The general synthetic route involves the esterification of the deuterated phthalic anhydride with the corresponding alcohol, in this case, 1-ethylbutanol. This reaction is often carried out in the presence of a catalyst to facilitate the formation of the monoester. researchgate.net The reaction proceeds through a nucleophilic addition of the alcohol to the anhydride, leading to the opening of the anhydride ring and the formation of the monoester. researchgate.net

Alternatively, a method starting from a more basic deuterated building block like o-xylene-d10 (B166450) has been described for the synthesis of various deuterium-labeled phthalate esters. nih.gov This approach involves the oxidation of the deuterated o-xylene (B151617) to form the deuterated phthalic acid, which is then converted to the desired ester. nih.gov While this provides a general pathway, the specific synthesis of this compound would require the subsequent esterification with 1-ethylbutanol.

The synthesis can be summarized in the following reaction scheme:

Phthalic Anhydride-d4 + 1-Ethylbutanol → this compound

Careful control of reaction conditions, such as temperature and reaction time, is essential to maximize the yield of the desired monoester and minimize the formation of the diester byproduct, di(1-ethylbutyl) phthalate-d4. researchgate.net Purification of the final product is typically achieved through chromatographic techniques to ensure high chemical purity.

Isotopic Purity Assessment and Structural Confirmation Techniques for this compound

Following synthesis, it is critical to verify the isotopic purity and confirm the chemical structure of this compound. This is achieved through a combination of advanced analytical techniques.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Incorporation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation of deuterium atoms into the molecule. In ¹H NMR (Proton NMR) spectroscopy, the absence of signals in the aromatic region of the spectrum, where the protons of the benzene ring would typically appear, provides strong evidence for the presence of deuterium at these positions. The remaining signals in the spectrum should correspond to the protons of the 1-ethylbutyl side chain, and their integration values should be consistent with the expected number of protons.

For a more direct confirmation, ²H NMR (Deuterium NMR) spectroscopy can be employed. This technique specifically detects the deuterium nuclei, and the presence of a signal in the aromatic region would definitively confirm the location of the deuterium labels on the benzene ring. The identity of synthesized isotopically labeled compounds can be confirmed with 1H, 2H, 13C, and 2D NMR spectroscopy. dissertation.com

High-Resolution Mass Spectrometry for Isotopic Distribution Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic distribution and confirming the molecular weight of this compound. nih.gov The mass spectrum of the deuterated compound will show a molecular ion peak that is four mass units higher than that of the non-labeled mono(1-Ethylbutyl) phthalate.

HRMS provides a precise mass measurement, allowing for the unambiguous determination of the elemental composition of the molecule and confirming the incorporation of exactly four deuterium atoms. The isotopic pattern of the molecular ion cluster can also be analyzed to assess the isotopic purity of the synthesized standard. A high isotopic purity is indicated by a dominant peak for the d4-labeled species with minimal contributions from d0, d1, d2, or d3 species.

Research on the Stability and Degradation Pathways of the Deuterated Analogue

The stability of this compound is a crucial factor for its use as an internal standard. Like its non-labeled counterpart, it can be susceptible to hydrolysis, which would involve the cleavage of the ester bond to yield phthalic acid-d4 and 1-ethylbutanol. The rate of this degradation can be influenced by factors such as pH and temperature.

The presence of deuterium atoms on the aromatic ring is generally not expected to significantly alter the chemical stability of the ester bond under typical storage and analytical conditions. The primary degradation pathway for phthalate monoesters is enzymatic hydrolysis in biological systems. researchgate.net In environmental matrices, microbial degradation can also play a role.

It is important to note that the kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes, is a recognized phenomenon. chem-station.com While the deuterium labeling in this compound is on the aromatic ring and not directly at the site of hydrolysis, subtle isotope effects on its metabolic or degradation pathways cannot be entirely ruled out without specific experimental investigation. However, for its application as an internal standard in mass spectrometric methods, these effects are generally considered negligible as the standard and the analyte are expected to behave similarly during sample preparation and analysis.

PropertyDescription
Chemical Name This compound
Synonyms 1,2-(Benzene-d4)dicarboxylic Acid Mono(1-ethylbutyl) Ester
Molecular Formula C₁₄H₁₄D₄O₄
Deuterium Label Location Benzene ring
Application Isotope-labeled internal standard

Advanced Analytical Methodologies Utilizing Mono 1 Ethylbutyl Phthalate D4

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Analysis

The use of mono(1-Ethylbutyl) Phthalate-d4 is particularly prominent in LC-MS methods due to its chemical similarity to the target analyte, mono(1-Ethylbutyl) Phthalate (B1215562) (MEBP). Its application as an internal standard allows for the mitigation of analytical variability introduced during sample preparation and analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization

In the analysis of phthalate monoesters like MEBP using its deuterated internal standard, this compound, Electrospray Ionization (ESI) is a commonly employed technique. Optimization of ESI parameters is critical for achieving maximum sensitivity. Typically, analyses are performed in the negative ion mode, as phthalate monoesters readily form [M-H]⁻ ions. Key parameters that are optimized include the capillary voltage, cone voltage, desolvation gas flow, and source temperature to ensure efficient ionization and transfer of ions into the mass spectrometer. For instance, a higher capillary voltage might be necessary to enhance the signal, but it must be balanced to avoid in-source fragmentation.

Atmospheric Pressure Chemical Ionization (APCI) can serve as an alternative ionization source, particularly for less polar compounds or when analyzing complex matrices where ESI might suffer from significant ion suppression. In APCI, a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. Optimization of APCI involves adjusting the corona discharge current, vaporizer temperature, and gas flows to maximize the formation of the desired [M-H]⁻ ion for this compound and its non-deuterated analogue.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways and Product Ion Scanning for Deuterated Phthalates

Tandem mass spectrometry (MS/MS) is essential for the selective and sensitive detection of this compound and its corresponding analyte. The process involves the selection of the precursor ion, which for this compound is typically the [M-H]⁻ ion with an m/z of 227. This precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of specific product ions.

The fragmentation of phthalate monoesters often involves the cleavage of the ester side chain. For this compound, a characteristic fragmentation would be the loss of the deuterated 1-ethylbutyl group. A common product ion for phthalate monoesters is the phthalic anhydride (B1165640) fragment at m/z 148, or the phthalate radical anion. However, more specific transitions are often used for quantification. For example, a transition to a carboxylate ion might be monitored. Product ion scanning experiments are performed to identify the most intense and specific fragment ions for use in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, which provide high selectivity and sensitivity.

A study by Silva et al. (2007) investigated the MS/MS fragmentation of various phthalate metabolites, providing a basis for understanding the fragmentation of deuterated analogues. The selection of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard is fundamental to a robust quantitative method.

Precursor Ion (m/z)Product Ion (m/z)Description
227VariesPrecursor ion of this compound ([M-H]⁻)
Varies148Common phthalic anhydride fragment

Chromatographic Separation Techniques for Isomeric Resolution and Matrix Interference Mitigation

Effective chromatographic separation is critical in the analysis of phthalate metabolites to resolve isomers and minimize matrix effects. Isomers of phthalate monoesters can have identical mass spectra, making their chromatographic separation essential for accurate quantification. For instance, mono-n-pentyl phthalate and mono(1-ethylpropyl) phthalate are isomers that require good chromatographic resolution.

Reversed-phase liquid chromatography is the most common approach, typically utilizing C18 columns. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a small amount of an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. Gradient elution, where the proportion of the organic solvent is increased over time, is employed to separate compounds with a wide range of polarities and to elute highly retained compounds.

To further mitigate matrix interferences, which are common in biological samples like urine or serum, techniques such as online solid-phase extraction (SPE) can be coupled with the LC-MS system. This automates the sample clean-up process, removing many interfering substances before the sample is introduced into the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Phthalate Ester Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of phthalate metabolites. However, due to the low volatility and polar nature of these compounds, derivatization is often required.

Derivatization Strategies for Enhanced Volatility and Thermal Stability

To make phthalate monoesters like mono(1-Ethylbutyl) Phthalate and its deuterated internal standard amenable to GC-MS analysis, their polar carboxyl group must be derivatized. This process replaces the acidic proton with a non-polar group, increasing the volatility and thermal stability of the analyte.

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. Other silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used. The derivatization reaction is typically carried out by heating the sample with the reagent at a specific temperature for a set amount of time to ensure complete reaction. The resulting TMS-derivatized phthalate monoesters are much more volatile and produce sharp, symmetrical peaks in the gas chromatogram.

Electron Ionization (EI) Fragmentation Pattern Analysis of Deuterated Analogues

In GC-MS, Electron Ionization (EI) is the most common ionization technique. When the derivatized this compound enters the ion source, it is bombarded with high-energy electrons (typically 70 eV), causing it to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule.

The fragmentation pattern of the TMS-derivatized this compound will show characteristic ions. A prominent ion is often the molecular ion ([M]⁺), although it may be of low abundance. More intense ions result from specific fragmentation pathways. For silylated compounds, ions corresponding to the loss of a methyl group ([M-15]⁺) or the trimethylsilyl group itself are common. The presence of the deuterium (B1214612) atoms in the 1-ethylbutyl group will result in a mass shift of +4 amu for fragments containing this group compared to the non-deuterated analogue. This mass shift is crucial for distinguishing the internal standard from the analyte in the mass spectrum. For example, a key fragment ion for phthalates is often observed at m/z 149, corresponding to the protonated phthalic anhydride. For the deuterated standard, specific fragments will retain the deuterium label, allowing for selective monitoring.

Analysis of the EI fragmentation patterns allows for the identification of characteristic ions that can be used for selected ion monitoring (SIM), a technique that significantly enhances the sensitivity and selectivity of the GC-MS analysis.

CompoundDerivatizationKey Fragment Ions (m/z)
This compoundTrimethylsilylation[M]⁺, [M-15]⁺, fragments containing the d4-label
Phthalates (general)Not applicable149 (protonated phthalic anhydride)

Application of Isotope Dilution Mass Spectrometry (IDMS) with this compound

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving the highest levels of accuracy and precision in quantitative analysis. wikipedia.org The use of a stable isotope-labeled internal standard, such as this compound, is central to the power of this method, particularly in the analysis of its non-labeled analogue in complex matrices. This technique is classified as a method of internal standardization where the standard, an isotopically enriched form of the analyte, is added directly to the sample. wikipedia.org Unlike conventional methods that depend on signal intensity, IDMS relies on the measurement of signal ratios, which confers significant advantages in mitigating analytical errors. wikipedia.org

Theoretical Framework of Isotope Dilution for Accuracy and Precision Enhancement

The fundamental principle of Isotope Dilution Analysis (IDA) involves the addition of a precisely known quantity of an isotopically distinct form of the analyte—in this case, this compound—to a sample containing the native (unlabeled) analyte. wikipedia.orgpsu.edu This addition creates a mixture with a new, combined isotopic ratio. The mass spectrometer is then used to measure this altered isotopic ratio with high precision. wikipedia.orgpsu.edu

The concentration of the native analyte in the original sample can then be calculated from this measured ratio, the known amount of the labeled standard added, and the isotopic ratios of the pure native analyte and the pure labeled standard. psu.edu Because the labeled standard (e.g., this compound) and the native analyte are chemically identical, they are inseparable during extraction and sample preparation, ensuring they are treated as a single entity by the analytical system, apart from their mass difference. waters.com

The high accuracy of IDMS stems from its nature as a primary ratio method of measurement. rsc.org It is recognized as a method of the highest metrological standing, relied upon by National Metrology Institutes for the production of certified reference materials. wikipedia.org The precision of the technique is also significantly enhanced; for instance, in typical gas chromatography-mass spectrometry (GC-MS) analyses, the application of isotope dilution can reduce the uncertainty of measurement results from 5% down to 1%. wikipedia.org

Table 1: Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

PrincipleDescriptionAdvantage
Spiking A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample. psu.eduEstablishes a direct internal reference within the sample matrix.
Homogenization The labeled standard is thoroughly mixed with the sample, achieving isotopic equilibrium with the native analyte.Ensures that the standard and analyte behave identically in subsequent steps.
Ratio Measurement Mass spectrometry is used to measure the ratio of the labeled standard to the native analyte, not their absolute signals. wikipedia.orgMinimizes errors from fluctuations in instrument response or sample volume.
Calculation The original concentration of the native analyte is calculated based on the measured isotope ratio and the known amount of standard added. psu.eduProvides a direct, highly accurate quantification traceable to the mass of the added standard.

Compensation for Matrix Effects and Sample Loss during Pre-analytical Processing

A significant challenge in quantitative analysis, especially in complex biological and environmental samples like urine or serum, is the "matrix effect." longdom.org These effects are caused by co-eluting, unknown impurities from the sample matrix that can interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the analyte's signal. waters.comlongdom.org This variability can severely compromise the accuracy and reproducibility of a method.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these matrix effects. longdom.org Because the labeled standard is chemically and structurally almost identical to the native analyte, it exhibits nearly the same behavior during chromatographic separation and ionization. waters.comvulcanchem.com Both compounds co-elute and are exposed to the same interferences from the matrix. waters.com Consequently, any signal suppression or enhancement affects both the analyte and the standard proportionally. Since quantification is based on the ratio of their signals, the matrix effect is effectively canceled out, leading to a highly robust and accurate measurement. waters.comlongdom.org

Furthermore, inevitable sample loss can occur during multi-step pre-analytical processing, which may include enzymatic deconjugation, solid-phase extraction (SPE), and concentration. nih.govnih.gov By adding the isotopically labeled standard at the very beginning of the sample preparation workflow, any physical loss of the analyte during these steps is mirrored by a proportional loss of the standard. psu.eduwaters.com This preserves the critical ratio of the analyte to the standard. Research has demonstrated that while non-isotope-labeled internal standards may fail to correct for inter-individual variability in sample recovery, stable isotope-labeled standards provide reliable correction, ensuring accurate quantification across different samples. nih.gov For example, in one study, the recovery of an analyte from patient plasma varied by as much as 3.5-fold, a discrepancy that could only be corrected by using a stable isotope-labeled internal standard. nih.gov

Table 2: Research Findings on the Efficacy of Isotope-Labeled Internal Standards

Analytical ChallengeNon-Isotope-Labeled StandardIsotope-Labeled Standard (e.g., this compound)
Matrix Effect Experiences different ion suppression/enhancement than the analyte, leading to inaccurate results. waters.comCo-elutes and experiences identical ion suppression/enhancement as the analyte; the effect is canceled out in the ratio measurement. longdom.org
Sample Recovery Cannot accurately correct for analyte loss if its extraction efficiency differs from the analyte.Has virtually identical extraction efficiency; corrects for physical loss during all preparation steps. waters.com
Inter-sample Variability Fails to correct for differences in recovery between individual patient samples (e.g., plasma). nih.govEffectively corrects for inter-individual variability in analyte recovery, ensuring consistent and accurate results. nih.gov
Overall Performance Prone to significant quantitative errors in complex matrices. sigmaaldrich.comConsidered the "gold standard" for compensating for matrix effects and sample loss, leading to superior accuracy and precision. nih.govresearchgate.net

Method Validation and Quality Assurance in Deuterated Phthalate Monoester Analysis

Establishing Analytical Performance Characteristics for mono(1-Ethylbutyl) Phthalate-d4 Assisted Methods

Method validation ensures that an analytical procedure is fit for its intended purpose. For methods using deuterated standards like this compound, this involves rigorously establishing key performance metrics.

Linearity demonstrates that the instrumental response is proportional to the analyte concentration over a given range. In methods using a deuterated internal standard, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. The coefficient of determination (R²) is a key metric, with values close to 1.00 indicating a strong linear relationship.

For instance, a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of Monobutyl phthalate (B1215562) (MBP) using Monobutyl phthalate-d4 (MBP-d4) as an internal standard demonstrated excellent linearity. nih.govnih.gov Matrix calibration curves were consistently linear with a correlation coefficient (r) of ≥ 0.99 over the concentration ranges of 25–5,000 ng/mL in rat plasma and 50–5,000 ng/g in pup homogenate. nih.govnih.gov The percent relative error (%RE) for these standards was ≤ ±15% at all levels, confirming the accuracy of the calibration model. nih.govnih.gov

Table 1: Example of Calibration Data for a Deuterated Phthalate Monoester Assisted Method Data based on a UPLC-MS/MS method for Monobutyl phthalate using MBP-d4 as an internal standard.

MatrixConcentration RangeCorrelation Coefficient (r)Source
Rat Plasma25–5,000 ng/mL≥ 0.99 nih.gov, nih.gov
Pup Homogenate50–5,000 ng/g≥ 0.99 nih.gov, nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These limits are crucial for determining the sensitivity of an analytical method. They are often calculated based on the standard deviation of the response of blank samples or the standard error of the y-intercept of the calibration curve. researchgate.net

In the validated UPLC-MS/MS method for MBP using MBP-d4, the LODs were established at 6.9 ng/mL in plasma and 9.4 ng/g in pup homogenate. nih.govnih.gov The LOQ for the method in different cosmetic products was found to be in the range of 0.102 to 0.142 mg/L. youtube.com Such low detection and quantification limits are essential for biomonitoring and environmental studies, where target analytes are often present at trace levels. mdpi.com

Table 2: Example of LOD and LOQ for a Deuterated Phthalate Monoester Assisted Method Data based on a UPLC-MS/MS method for Monobutyl phthalate using MBP-d4 as an internal standard.

MatrixLODSource
Rat Plasma6.9 ng/mL nih.gov, nih.gov
Pup Homogenate9.4 ng/g nih.gov, nih.gov

Precision measures the closeness of agreement between a series of measurements, while accuracy measures the closeness of the mean test results to the true value. Precision is typically expressed as the percent relative standard deviation (%RSD), and accuracy is expressed as the percent relative error (%RE) or percent recovery. These are evaluated by analyzing quality control (QC) samples at multiple concentrations on the same day (intra-day) and on different days (inter-day). researchgate.netnih.gov

For the MBP method utilizing MBP-d4, acceptable intra- and inter-day accuracy and precision were demonstrated. The mean %RE was ≤ ±7.5, and the %RSD was ≤ 10.1% for QC samples, indicating high method reliability and reproducibility. nih.govnih.gov

Table 3: Example of Intra- and Inter-day Accuracy and Precision Data based on a UPLC-MS/MS method for Monobutyl phthalate using MBP-d4 as an internal standard.

ParameterMetricValueSource
AccuracyMean % Relative Error (%RE)≤ ±7.5% nih.gov, nih.gov
Precision% Relative Standard Deviation (%RSD)≤ 10.1% nih.gov, nih.gov

Recovery Studies and Extraction Efficiency Optimization Using Labeled Standards

A key advantage of using a deuterated internal standard like this compound is its ability to accurately determine the analytical recovery. The labeled standard is added to the sample at the beginning of the extraction process. nih.gov Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences similar losses during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and analysis. mdpi.com

By measuring the response of the labeled standard in the final extract against its known initial concentration, the extraction efficiency can be precisely calculated and used to correct the final concentration of the native analyte. In the validated method for MBP, absolute recoveries were greater than 92% in both plasma and pup homogenate matrices. nih.gov Other studies analyzing phthalates in complex matrices like wine have reported recovery values ranging from 81.6% to 109.6%, demonstrating the robustness of the extraction procedures when corrected with internal standards. researchgate.net

Matrix Effects Assessment in Diverse Sample Types

Matrix effects occur when components of a sample, other than the analyte itself, alter the analyte's ionization efficiency in the mass spectrometer source, leading to signal suppression or enhancement. mdpi.com This can result in inaccurate quantification. Deuterated internal standards are the gold standard for mitigating matrix effects. researchgate.net

Because the deuterated standard co-elutes with the native analyte and has the same ionization characteristics, it is affected by the matrix in the same way. By using the ratio of the native analyte signal to the deuterated standard signal for quantification, the variability introduced by the matrix is effectively canceled out. nih.gov This approach allows for accurate analysis across diverse and complex sample types, such as coffee, hot drinks, biological fluids (plasma, urine), and environmental samples, without the need for matrix-matched calibration curves in every case. nih.govmdpi.com

Strategies for Minimizing Background Contamination in Phthalate Analysis

Phthalates are ubiquitous environmental and laboratory contaminants, originating from plastics (e.g., vinyl gloves, tubing), solvents, and even dust. mdpi.comresearchgate.net This pervasive background contamination is a major challenge in trace-level phthalate analysis, as it can lead to false positives and elevated quantification limits. youtube.comnih.gov

While the use of a deuterated internal standard can correct for many analytical variables, it cannot compensate for contamination of the sample with the native analyte before the standard is added. Therefore, rigorous laboratory practices are essential:

Use of Phthalate-Free Materials: All glassware should be meticulously cleaned, for example by rinsing with a redistilled solvent like methanol (B129727) and oven-drying. youtube.comresearchgate.net The use of plastic labware should be avoided whenever possible.

Solvent and Reagent Purity: High-purity or redistilled solvents must be used to minimize phthalate introduction. researchgate.net Each batch of solvent should be tested as a procedural blank.

Dedicated Laboratory Space: To prevent cross-contamination, sample preparation for phthalate analysis should be performed in a dedicated area, away from concentrated standards and potential sources of contamination like PVC flooring or vinyl materials. youtube.comresearchgate.net

Procedural Blanks: Analyzing procedural blanks with every batch of samples is critical to monitor for and identify sources of background contamination. mdpi.com

Isolator Columns: In LC-MS systems, a "hold-back" or isolator column can be installed before the injector valve. This traps phthalate contaminants from the mobile phase during equilibration and diverts them from the analytical column, ensuring a cleaner baseline for the genuine sample analytes. youtube.comresearchgate.net

By combining these stringent contamination control strategies with the power of isotope dilution using standards like this compound, laboratories can achieve the highest level of accuracy and reliability in phthalate analysis.

Long-Term Stability of this compound as an Internal Standard in Various Solvents and Sample Matrices

The reliability of quantitative analytical methods employing internal standards hinges on the proven stability of these standards in all relevant conditions throughout the analytical process. For deuterated compounds like this compound (MEHBP-d4), which are frequently used as internal standards in mass spectrometry-based bio-monitoring, demonstrating long-term stability is a critical component of method validation. This ensures that the standard's concentration remains constant from the point of spiking into a sample to the final analysis, thereby guaranteeing the accuracy of the quantification of the target analyte.

The stability of a deuterated internal standard can be influenced by several factors, including the chemical nature of the standard itself, the composition of the solvent or biological matrix, storage temperature, and exposure to light. A primary concern with deuterium-labeled standards is the potential for deuterium-proton exchange, which can compromise the integrity of the standard. sigmaaldrich.com This can lead to a decrease in the signal of the labeled standard and a corresponding artificial increase in the signal of the unlabeled analyte, resulting in erroneously high reported concentrations. sigmaaldrich.com Therefore, rigorous stability studies are imperative.

Long-term stability is typically assessed by analyzing the response of the internal standard in a specific solvent or matrix that has been stored under defined conditions for an extended period. The response is compared to that of a freshly prepared standard. While specific long-term stability data for this compound is not extensively published, the principles of such studies and data from analogous deuterated phthalate monoesters provide a framework for understanding its expected stability.

Stability in Solvents

Stock solutions of internal standards are typically prepared in organic solvents and stored for long periods. The choice of solvent is critical, as it can affect the stability of the standard. Solvents such as acetonitrile (B52724) and methanol are common choices for preparing stock solutions of phthalate monoesters. Stability assessments in these solvents are typically conducted at various temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) to determine the optimal storage conditions.

Below is an illustrative data table representing a hypothetical long-term stability study of MEHBP-d4 in acetonitrile at different storage temperatures. The stability is expressed as the percentage of the initial concentration remaining over time.

Table 1: Illustrative Long-Term Stability of this compound in Acetonitrile

Storage Time (Months) Room Temperature (~25°C) Refrigerated (4°C) Frozen (-20°C)
0 100% 100% 100%
1 98.5% 99.8% 100%
3 95.2% 99.5% 100%
6 90.8% 99.1% 99.9%
12 85.3% 98.7% 99.8%

Note: This table is illustrative and based on expected stability trends for similar compounds. Actual stability should be empirically determined.

Stability in Sample Matrices

The stability of MEHBP-d4 must also be evaluated in the biological matrices in which it will be used, most commonly urine and serum. The complexity of these matrices, with their diverse enzymatic and chemical constituents, can present a more challenging environment for the standard. For instance, esterases present in biological samples could potentially hydrolyze the phthalate monoester.

Freeze-thaw stability is a critical parameter for biological samples, as they are often subjected to multiple cycles of freezing and thawing during routine laboratory handling. Bench-top stability at room temperature is also assessed to understand the potential for degradation during sample processing.

The following table illustrates a hypothetical assessment of the stability of MEHBP-d4 in a human urine matrix under various conditions.

Table 2: Illustrative Stability of this compound in Human Urine Matrix

Condition Time Stability (% Remaining)
Bench-top 4 hours 99.2%
Bench-top 24 hours 97.8%
Freeze-Thaw Cycles 3 cycles 99.5%
Freeze-Thaw Cycles 5 cycles 98.9%
Long-Term Frozen (-80°C) 6 months 99.7%

Note: This table is illustrative. Method validation would require empirical data.

Methodological Development for Biomonitoring Phthalate Exposure

The use of this compound is integral to developing robust methods for assessing human exposure to the corresponding parent phthalate, di-sec-butyl phthalate. By measuring the metabolite in biological samples, researchers can more accurately estimate internal exposure levels, as the parent compounds are often rapidly metabolized.

This compound is primarily employed as an internal standard in isotope dilution mass spectrometry methods for the quantification of phthalate metabolites in biological samples such as urine, serum, and plasma. The principle involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Since this compound is chemically identical to the target analyte, it experiences similar losses during sample preparation and variations in instrument response. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, correcting for these potential errors.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and highly sensitive technique for this purpose. researchgate.netscilit.com Samples are typically prepared using enzymatic deconjugation to free metabolites from their glucuronidated forms, followed by a sample clean-up and concentration step like solid-phase extraction (SPE). cdc.govnih.govresearchgate.net The use of an internal standard like this compound improves assay precision and accuracy by correcting for matrix effects and any variability in the extraction and deconjugation steps. cdc.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the determination of phthalate monoesters. nih.gov In these methods, a derivatization step, such as methylation, is often required to make the polar monoesters volatile enough for GC analysis. nih.gov Here too, the co-extraction of this compound with the native metabolite ensures that any inefficiencies in the extraction or derivatization process affect both compounds equally, thus preserving the accuracy of the final measurement.

Table 1: Key Parameters for Analytical Quantification of Phthalate Metabolites in Biological Matrices

ParameterTechniqueRole of this compoundCommon Sample Preparation Steps
Quantification HPLC-MS/MSInternal Standard for Isotope DilutionEnzymatic Deconjugation, Solid-Phase Extraction (SPE)
Quantification GC-MSInternal Standard for Isotope DilutionEnzymatic Deconjugation, Liquid-Liquid Extraction, Derivatization
Accuracy BothCorrects for matrix effects and procedural lossesN/A
Precision BothMinimizes variability in sample preparation and instrument responseN/A

The stability of phthalate metabolites in biological samples is crucial for accurate biomonitoring. Research into sample handling protocols benefits from the use of stable isotope tracers. By spiking pooled biological matrices (like urine or serum) with known concentrations of native analytes and their deuterated counterparts, such as this compound, researchers can assess the stability of the analytes under various conditions.

Studies have shown that urine specimens for phthalate metabolite analysis should be stored frozen, with temperatures at or below -40°C being suitable for long-term stability. researchgate.netdocumentsdelivered.com The inclusion of this compound in such stability studies allows for precise measurement of any degradation of the native analyte over time or through freeze-thaw cycles, as the labeled standard serves as a stable reference point.

Methodological Development for Environmental Phthalate Analysis

This compound is also a valuable tool for developing methods to detect and quantify phthalates and their metabolites in various environmental compartments. Its use helps overcome challenges posed by complex environmental matrices and the typically low concentrations of target analytes.

Analytical methods for environmental samples often involve extracting target compounds from complex matrices like water, soil, sediment, or air. thermofisher.comnih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or MS detection are the predominant techniques. thermofisher.comcdc.gov The ubiquitous presence of phthalates in the environment, including laboratory materials, presents a significant risk of sample contamination. cdc.gov

The isotope dilution approach, using standards like this compound, is essential for achieving accurate and reliable quantification. nih.gov When analyzing water samples, pre-concentration steps such as solid-phase extraction or liquid-liquid extraction are common. nih.gov For solid matrices like soil and sediment, extraction may be performed using techniques like microwave-assisted extraction. nih.gov In all cases, spiking the sample with this compound at the outset allows for the correction of analyte losses during these extensive preparation steps. This ensures that the final reported concentration accurately reflects the level in the original environmental sample.

Table 2: Application of this compound in Environmental Matrix Analysis

MatrixCommon Analytical TechniqueExtraction/Pre-concentration MethodPurpose of Labeled Standard
Aqueous (Water) GC-MS, HPLC-UV/MSLiquid-Liquid Extraction, Solid-Phase Extraction (SPE)Correct for extraction inefficiency and matrix interference
Solid (Soil, Sediment) GC-MS, HPLCMicrowave-Assisted Extraction, Soxhlet ExtractionCorrect for recovery losses during rigorous extraction
Air GC-MSAdsorption onto solid sorbents (e.g., Florisil®) followed by solvent extractionCorrect for losses during sample collection and extraction

Understanding the environmental fate of phthalates is key to assessing their persistence and potential for exposure. The primary degradation pathway for phthalate diesters in the environment is aerobic biodegradation. nih.govresearchgate.net This process typically begins with the hydrolysis of the diester to its corresponding monoester, such as mono(1-Ethylbutyl) Phthalate, which can then be further degraded. researchgate.netnih.gov

Stable isotope-labeled standards are instrumental in laboratory studies designed to elucidate these degradation pathways and kinetics. researchgate.net By incubating environmental samples (e.g., sediment or water) spiked with a parent phthalate and using this compound as an internal standard, researchers can accurately quantify the formation and subsequent decay of the monoester metabolite over time. This allows for the calculation of degradation rates and half-lives under various environmental conditions. researchgate.net The use of the deuterated standard ensures that measurements are not skewed by matrix effects or extraction inefficiencies, which is crucial for developing accurate environmental fate models.

Research on Stable Isotope Tracers for Understanding Metabolic and Environmental Fate Pathways (focused on analytical elucidation)

The core function of this compound in research is to serve as a stable isotope tracer, specifically as an internal standard for analytical quantification. nih.govnih.gov Stable isotope tracing allows a substrate to be followed through biochemical or environmental reactions, providing unparalleled insights into these pathways. nih.gov

In metabolic studies, administering a deuterated parent phthalate (e.g., DsBP-d4) to a test system and using non-labeled monoester standards allows for the unambiguous identification and quantification of metabolites formed. Conversely, in most biomonitoring and environmental studies, the focus is on quantifying the naturally occurring, non-labeled metabolites. In this context, this compound is added to the sample to act as the perfect analytical control. okstate.edu

Its utility is rooted in the principles of mass spectrometry, where the mass difference between the deuterated standard (M+4) and the native analyte (M) allows the instrument to distinguish and separately quantify both compounds. Because they are chemically identical, they co-elute during chromatography and exhibit the same behavior during ionization. cdc.gov This allows the ratio of their signals to be used for precise calculation of the native analyte's concentration, effectively eliminating errors from sample workup and instrumental drift. This analytical elucidation is fundamental for accurately assessing human exposure and understanding the environmental behavior of phthalates.

Future Research Directions for Deuterated Phthalate Metabolites

Development of Novel Deuterated Phthalate (B1215562) Analogues for Emerging Contaminants

Regulatory actions on commonly used phthalates such as Di(2-ethylhexyl) phthalate (DEHP) have led to their replacement by a variety of "novel" or alternative plasticizers. mdpi.com This industrial shift has resulted in the introduction of new chemical structures into consumer products and, consequently, the environment. These alternative plasticizers and their metabolites are now considered emerging contaminants, necessitating the development of new analytical tools for their detection and risk assessment. mdpi.comnih.gov

Future research will focus on the proactive synthesis of deuterated analogues for the metabolites of these emerging phthalates. As a new plasticizer is identified as a potential concern, its metabolic pathways will be investigated to identify key urinary biomarkers. Subsequently, deuterated versions of these biomarkers, analogous to mono(1-Ethylbutyl) Phthalate-d4, will be synthesized. This will enable researchers to develop robust biomonitoring methods capable of accurately quantifying population exposure to these next-generation phthalates, providing crucial data for evaluating their potential health risks long before they become widespread environmental issues. The lack of analytical standards is a known barrier to identifying intermediate biological transformation products of phthalates, which may have significant health effects. nih.gov

Advancement of High-Throughput Analytical Platforms Utilizing Isotope-Labeled Standards

The need to analyze large cohorts in epidemiological studies has driven the development of high-throughput analytical platforms, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These automated systems can process hundreds of samples per day, but this speed can introduce variability in instrument response and sample preparation. nih.gov

Stable isotope-labeled internal standards are fundamental to the success of these platforms. nih.govacs.org Because a deuterated standard such as this compound has nearly identical physicochemical properties to its non-labeled counterpart, it can be added to a sample at the beginning of the workflow to account for analyte loss during extraction and for fluctuations in mass spectrometer signal. nih.gov Future advancements will focus on expanding the library of available deuterated standards to enable the simultaneous quantification of a wider array of phthalate metabolites in a single, rapid analysis. This multiplexing capability is essential for efficiently assessing cumulative exposures and complex chemical mixtures in large populations.

Expansion of Isotope Dilution Mass Spectrometry to Untargeted Metabolomics and Exposomics Approaches

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification by using an isotopically enriched form of the analyte as an internal standard. youtube.comrsc.org While traditionally used in targeted analyses for a predefined list of chemicals, its principles are being integrated into broader screening methods like untargeted metabolomics and exposomics. These "omics" approaches aim to capture a comprehensive snapshot of all small molecules (metabolites) or all environmental exposures experienced by an individual. nih.govresearchgate.net

A significant challenge in untargeted analysis is moving from simple detection to accurate quantification. Future research will increasingly use deuterated standards to bridge this gap. In a typical workflow, an untargeted analysis might reveal the presence of a previously unmeasured phthalate metabolite. To validate and accurately quantify this finding, a subsequent analysis using a specific deuterated standard, such as this compound, would be performed. This hybrid approach combines the discovery potential of untargeted screening with the quantitative certainty of isotope dilution, providing a more complete and reliable picture of the human exposome.

Table 1: Role of Deuterated Standards in Advancing Analytical Methods

Research DirectionApplication of Deuterated Standards (e.g., this compound)Research Goal
Novel Analogue Development Serve as the essential internal standard for quantifying newly identified emerging phthalate metabolites in biomonitoring studies.To proactively assess human exposure and risk associated with next-generation plasticizers. mdpi.com
High-Throughput Platforms Ensure quantitative accuracy and precision by correcting for analytical variability in automated LC-MS/MS systems. nih.govacs.orgTo enable efficient and reliable analysis of large sample cohorts for epidemiological research.
Exposomics & IDMS Provide the quantitative anchor needed to confirm and accurately measure specific compounds identified through untargeted screening. nih.govyoutube.comTo create a comprehensive and quantitatively precise map of the human exposome.
Inter-laboratory Harmonization Act as a uniform reference material distributed to different labs to validate methods and ensure results are comparable and reproducible. nih.govTo standardize analytical methods across research and regulatory agencies, ensuring global data quality.

Inter-laboratory Method Harmonization and Proficiency Testing Using Deuterated Standards

The global nature of both chemical regulation and scientific research requires that analytical results be comparable, regardless of which laboratory produced them. Inter-laboratory studies and proficiency testing programs are critical for ensuring this harmonization. nist.govxlstat.com In these programs, identical samples are sent to multiple laboratories to assess their ability to produce accurate and reproducible results. nih.gov

Deuterated standards are ideal for this purpose. A reference material can be created containing known concentrations of various phthalate metabolites, along with their corresponding deuterated internal standards, including this compound. By providing all participating laboratories with the exact same high-purity standards, program organizers can minimize variability arising from the reference materials themselves. This allows for a more accurate evaluation of the methods, instruments, and personnel at each facility. Future proficiency testing will be essential for validating new methods for emerging phthalates and ensuring that data generated worldwide is reliable and can be confidently compared and pooled for comprehensive risk assessments. nih.gov

Q & A

Q. What synthesis methodologies are recommended for preparing high-purity mono(1-Ethylbutyl) Phthalate-d4 for use as an internal standard?

  • Methodological Answer : Synthesis involves esterification of deuterated phthalic acid with 1-ethylbutanol under acid catalysis, followed by purification via column chromatography to achieve >95% purity (HPLC). Key steps include:

Use of deuterium-labeled precursors (e.g., benzene-d4 ring) to ensure isotopic integrity.

Reaction monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane/acetic acid (8:2:0.1) to confirm ester formation.

Final purification using silica gel chromatography to remove non-deuterated byproducts .
Critical Parameters :

  • Deuterium atom%: ≥99% (confirmed via mass spectrometry).
  • Purity: >95% (HPLC) to avoid interference in analytical applications .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices, and how are they validated?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
  • Column : C18 reversed-phase.
  • Ionization : Electrospray ionization (ESI) in negative mode.
  • Quantification : Isotope dilution using deuterated internal standards to correct for matrix effects.
  • Nuclear Magnetic Resonance (NMR) :
  • Deuterium Advantage : Distinct 1H^1H-NMR signals (e.g., absence of aromatic proton peaks) enable unambiguous identification in complex mixtures .
  • Validation :
  • Linearity: R2>0.99R^2 > 0.99 over 1–1000 ng/mL range.
  • Recovery: 85–115% in spiked urine/serum samples .

Q. How is this compound employed in biomonitoring studies to assess human phthalate exposure?

  • Methodological Answer :
  • Sample Preparation :

Enzymatic hydrolysis (β-glucuronidase) to free phthalate metabolites from conjugated forms.

Solid-phase extraction (SPE) using C18 cartridges for cleanup.

  • Calibration : Serial dilution of deuterated standard in analyte-free matrix (e.g., urine) to establish calibration curves.
  • Quality Control : Inclusion of NIST-certified reference materials (e.g., SRM 3672) to validate accuracy .

Advanced Research Questions

Q. How does deuterium labeling influence the pharmacokinetic analysis of mono(1-Ethylbutyl) phthalate metabolites in in vivo studies?

  • Methodological Answer :
  • Isotopic Tracing : Deuterium slows metabolic hydrolysis (e.g., via esterases), allowing precise tracking of metabolite formation (e.g., monoesters) in tissues like liver and ovaries .
  • Kinetic Isotope Effect (KIE) :
  • kH/kD23k_H/k_D \approx 2–3 for hydrolysis rates, necessitating correction factors in kinetic models.
  • Applications: Differentiate endogenous vs. exogenous phthalates in exposure studies .

Q. What experimental strategies resolve contradictions in phthalate exposure data across epidemiological studies?

  • Methodological Answer :
  • Covariate Adjustment : Normalize urinary metabolite levels using creatinine or specific gravity.
  • Multi-Metabolite Profiling : Measure secondary metabolites (e.g., oxidized or glucuronidated forms) to account for inter-individual metabolic variability .
  • Study Design :

Use longitudinal sampling to reduce intra-individual variability.

Harmonize analytical protocols (e.g., ISO 17943 for LC-MS/MS) to improve cross-study comparability .

Q. How can researchers design experiments to assess the environmental persistence and biodegradation pathways of deuterated phthalates?

  • Methodological Answer :
  • Stable Isotope Probing (SIP) :

Incubate deuterated phthalates with environmental microbiota (e.g., soil/water samples).

Track 2H^2H-incorporation into microbial DNA via ultracentrifugation or Raman microspectroscopy.

  • Advanced Analytics :
  • LC-High-Resolution MS (HRMS) : Identify degradation products (e.g., phthalic acid-d4) using exact mass (Δ<2ppm\Delta < 2 \, \text{ppm}).
  • Comparative Studies : Co-incubate non-deuterated analogs to quantify isotope effects on degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.